molecular formula C17H15FN4O2 B2943219 2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile CAS No. 876536-53-7

2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile

Cat. No.: B2943219
CAS No.: 876536-53-7
M. Wt: 326.331
InChI Key: GLSYQVSCEAQLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile is an organic compound with the molecular formula C17H15FN4O2 and a molecular weight of 326.33 g/mol . This compound is primarily used in research settings and is known for its unique chemical structure, which includes a piperazine ring substituted with a fluorophenyl group and a nitrobenzonitrile moiety.

Chemical Reactions Analysis

2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile can undergo various chemical reactions, including:

Scientific Research Applications

2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile has several scientific research applications:

Comparison with Similar Compounds

2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c18-14-1-3-15(4-2-14)20-7-9-21(10-8-20)17-6-5-16(22(23)24)11-13(17)12-19/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSYQVSCEAQLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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